molecular formula C3H3N<br>CH2=CH-CN<br>H2C(CH)CN<br>C3H3N B1666552 Acrylonitrile CAS No. 107-13-1

Acrylonitrile

Cat. No.: B1666552
CAS No.: 107-13-1
M. Wt: 53.06 g/mol
InChI Key: NLHHRLWOUZZQLW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Acrylonitrile primarily targets the central nervous system (CNS) and liver tissues . It also affects the brain and forestomach . The key effects produced by this compound involve the depletion of glutathione in various organs, including the brain and forestomach .

Mode of Action

The mechanism of action of this compound appears to involve oxidative stress and oxidative DNA damage . As a directly alkylating agent, this compound reacts via addition preferably with strongly nucleophilic centers, for example, the SH groups of proteins or the tripeptide glutathione . It is suggested that the acute poisoning induced by inhalation of this compound at high concentrations for a short duration primarily impairs the CNS .

Biochemical Pathways

This compound is metabolized by an oxidative pathway via glycidonitrile and glycolaldehyde cyanohydrin to cyanide (CN−), which is transformed to thiocyanate . The main mechanism of the immunotoxic effect of this compound is mediated through inhibition of T lymphocyte esterases and a component of cytochrome c oxidase of immunocyte mitochondrial respiration enzymes .

Pharmacokinetics

This compound is rapidly absorbed after oral, dermal, or inhalative administration and distributed throughout the entire body . The onset of the effects is clearly delayed due to metabolism .

Result of Action

This compound increases cancer in high dose tests in male and female rats and mice and induces apoptosis in human umbilical cord mesenchymal stem cells . It causes the same signs of toxicity as hydrogen cyanide . Chronic occupational exposure to this compound may cause adverse health effects including headache, insomnia, chest pains, fatigue, general malaise, and irritability .

Action Environment

This compound can enter the environment from industrial sites that produce it and waste sites where it is disposed of . Because it dissolves easily in water and readily evaporates, it can enter the water, air, and soil .

Preparation Methods

Synthetic Routes and Reaction Conditions: This method involves the reaction of propylene, ammonia, and oxygen over a solid catalyst at temperatures ranging from 400 to 510°C and pressures of 50 to 200 kPa . The reaction can be represented as: [ \text{C₃H₆ + NH₃ + 1.5 O₂ → C₃H₃N + 3 H₂O} ]

Industrial Production Methods: The SOHIO process is the most widely used industrial method for producing acrylonitrile. It employs a fluidized bed reactor where the reactants are continuously fed, and the product is continuously removed. This process is highly efficient and cost-effective, making it the preferred method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Acrylonitrile undergoes various chemical reactions, including:

    Polymerization: this compound readily polymerizes to form polythis compound, especially in the absence of inhibitors.

    Hydration: this compound can be hydrated to form acrylamide.

    Oxidation: this compound can be oxidized to form acrylic acid.

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals or anionic catalysts.

    Hydration: Typically involves acid or base catalysts.

    Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products:

Scientific Research Applications

Acrylonitrile is extensively used in various scientific research applications:

Comparison with Similar Compounds

    Acetonitrile: A simpler nitrile with the formula CH₃CN, used as a solvent in organic synthesis.

    Propionitrile: Another nitrile with the formula C₂H₅CN, used in the synthesis of pharmaceuticals and other chemicals.

Uniqueness of Acrylonitrile: this compound’s unique combination of a vinyl group and a nitrile group makes it highly reactive and versatile. It is a key monomer for producing high-performance polymers such as polythis compound and this compound butadiene styrene (ABS), which are widely used in various industrial applications .

Properties

IUPAC Name

prop-2-enenitrile
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InChI

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2
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InChI Key

NLHHRLWOUZZQLW-UHFFFAOYSA-N
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Canonical SMILES

C=CC#N
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Molecular Formula

H2CCHCN, Array, H2C(CH)CN, C3H3N
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Related CAS

29436-44-0, 50940-39-1, 25014-41-9
Record name 2-Propenenitrile, homopolymer, isotactic
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DSSTOX Substance ID

DTXSID5020029
Record name Acrylonitrile
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Molecular Weight

53.06 g/mol
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Physical Description

Acrylonitrile, stabilized appears as a clear colorless liquid with a strong pungent odor. Flash point 32 °F. Prolonged exposure to the vapors or skin contact harmful. Density 6.7 lb / gal. Vapors heavier than air. Combustion produces toxic oxides of nitrogen. Requires storage and handling in closed systems. Used in insecticides and to make plastics, fibers and other chemicals. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 17 ppm Source/use/other hazard: Plastics, coatings, adhesives industries; dyes; pharmaceuticals; flam gas., Liquid; Pellets or Large Crystals, Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.]; [NIOSH], COLOURLESS OR PALE YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to pale-yellow liquid with an unpleasant odor., Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.]
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Boiling Point

171 °F at 760 mmHg (EPA, 1998), 77.2 °C, 77 °C, 171 °F
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Flash Point

32 °F (EPA, 1998), -5 °C (23 °F) - closed cup, 32 °F(0 °C)(open cup), -1 °C c.c., 30 °F
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Solubility

10 to 50 mg/mL at 70.9 °F (NTP, 1992), Solubility of water in acrylonitrile: 3.1 parts water/100 parts acrylonitrile, In water, 7.45X10+4 mg/L at 25 °C, Very soluble in ethanol, acetone, benzene, ether, Acrylonitrile is ... miscible with ethanol, carbon tetrachloride, ethyl acetate, ethylene cyanohydrin, liquid carbon dioxide, ... toluene, petroleum ether, and xylene., Solubility in water, g/100ml at 20 °C: 7, 7%
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Density

0.8004 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.8007 at 25 °C, Relative density (water = 1): 0.8, 0.81
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Vapor Density

1.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.83 (Air = 1), Relative vapor density (air = 1): 1.8
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Vapor Pressure

100 mmHg at 73.4 °F (EPA, 1998), 109.0 [mmHg], 109 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 11.0, 83 mmHg
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Mechanism of Action

Acrylonitrile (AN) is a vinyl monomer used in the production of synthetic fibers, rubber and plastics. AN is acutely toxic but its mechanism of toxicity remains to be established. AN is metabolized to cyanide in vivo but cyanide production alone cannot explain acute AN toxicity. Previous work ... has shown that AN can alkylate highly reactive cysteine residues in proteins. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme involved in glycolysis, has a catalytically active cysteine 149 in its active site. ... AN irreversibly inhibits GAPDH with second-order rate constants, at pH 7.4, of 3.7 and 9.2 M(-1) s(-1) at 25 and 37 degrees C, respectively. A combination of matrix-assisted laser desorption ionization-time of flight mass spectrometry (MALDI-TOF) and electrospray ionization-mass spectrometry-mass spectrometry (ESI-MS-MS) was used to show that AN inactivates GAPDH by covalently binding to cysteine 149 in the active site of the enzyme. Inactivation of GAPDH by AN would be expected to impair glycolytic ATP production and when coupled with the inhibition of mitochondrial ATP synthesis by the AN metabolite cyanide would result in metabolic arrest. The brain can withstand metabolic arrest for only a few minutes thus these combined actions may account for the acute toxicity of AN in vivo., The interaction of acrylonitrile (VCN) with rat blood has been investigated at the molecular level in an attempt to understand the possible mechanism of its toxicity. ... Up to a maximum of 94% of (14)C from VCN in erythrocytes was detected covalently bound to cytoplasmic and membrane proteins. ... Determination of specific activity showed that binding occurred more in vivo than in vitro which indicated that the VCN molecule was bioactivated inside erythrocytes. These results indicate that ... VCN, which binds to cytoplasmic and membrane proteins, may cause damage to red cells by mechanisms other than release of CN-., Acrylonitrile (AN) is an organic compound produced in large quantities by the chemical industry and is acutely toxic. One mechanism proposed to explain the toxicity of AN is metabolism by P450 into cyanide (CN). Although blood and brain levels of CN in rats following an LD90 dose of AN are consistent with acute toxicity, blocking CN formation with P450 inhibitors does not prevent lethality. Another mechanism implicated in toxicity is covalent binding of AN to cysteine residues in tissue proteins. Previous work ... has shown that AN can irreversibly inactivate the catalytically active cysteine-149 in glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Inactivation of GAPDH by AN would be expected to impair glycolytic ATP production and, when coupled to the inhibition of mitochondrial ATP synthesis by the AN metabolite CN, would result in metabolic arrest, particularly in brain. ... /Researchers/ measured the high energy metabolites phosphocreatine (PCr), ATP, ADP and AMP by HPLC and compared their levels in the brains of rats treated with an LD90 dose of AN, when respiration ceased, vs. controls. Two methods of rapid brain freezing in liquid nitrogen were used: funnel freezing (FF) and head immersion (HI). AN administration resulted in large decreases in PCr of 74% (FF) and 80% (HI) but relatively minor decreases in ATP of 5% (FF) and 21% (HI) and Energy Charge of 6% (FF) and 10% (HI). Thus, although substantial depletion of PCr was observed, possibly due to inhibition of creatine kinase by AN, we found no evidence that brain ATP is depleted when respiration ceases in AN-intoxicated rats., Acrylonitrile-induced adrenal necrosis is associated with the early depletion of adrenal glutathione and elevation of adrenal dopamine. These biochemical events could result in increased susceptibility to free radical-mediated lipid peroxidation which may play a role in pathogenesis of adrenal injury caused by acrylonitrile., Administered intraperitoneally to rats at a dose of 100 mg/kg bw, acrylonitrile inhibits non-competitively the activity of brain, kidney and liver cytochrome oxidase; when injected subcutaneously at a dose of 100-120 g/kg bw it decreases the ratio between oxidized and reduced nucleotides in the brain and blood; when given as an intravenous dose of 150 mg/kg bw, it reduces the content of glutathione in liver, lung, kidneys, adrenals and brain of rats.
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Impurities

The major impurity is water, which is usually present at a maximum of 0.5%., Acetone, 300 ppm max; acetonitrile, 500 ppm max; aldehydes, 100 ppm max; hydrogen cyanide, 10 ppm max; hydroquinone monomethyl ether (inhibitor), 35-50 ppm; iron, 0.10 ppm max; nonvolatile matter, 100 ppm max; peroxides, 0.5 ppm max; water, 1.3882-1.3892 wt% max.
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Color/Form

Clear, colorless liquid at room temperature, Colorless to pale-yellow liquid

CAS No.

107-13-1, 25014-41-9, 63908-52-1
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Melting Point

-116 °F (EPA, 1998), -83.51 °C, -84 °C, -116 °F
Record name ACRYLONITRILE, STABILIZED
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Acrylonitrile
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Acrylonitrile
Reactant of Route 3
Acrylonitrile
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Acrylonitrile
Reactant of Route 5
Acrylonitrile
Reactant of Route 6
Acrylonitrile

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